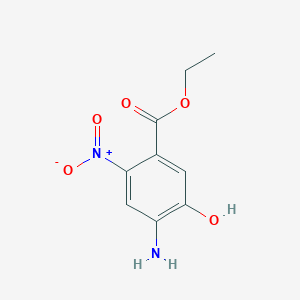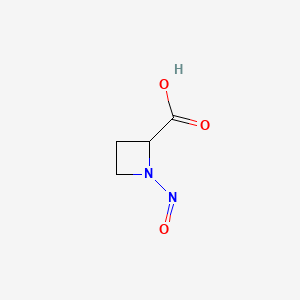![molecular formula C10H10F3NO2S B12836115 s-[3-(Trifluoromethyl)phenyl]cysteine CAS No. 2928-03-2](/img/structure/B12836115.png)
s-[3-(Trifluoromethyl)phenyl]cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid is a phenylalanine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone through a sulfanyl linkage. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the molecule, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the trifluoromethylated phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of the sulfanyl group: The trifluoromethylated phenyl ring is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group.
Formation of the propanoic acid backbone: The final step involves coupling the intermediate with a suitable amino acid derivative, such as alanine, under peptide coupling conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Partially or fully reduced trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, materials science, and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The amino and carboxyl groups facilitate interactions with receptors and enzymes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Another phenylalanine derivative with a trifluoromethyl group in a different position.
3-(3-(trifluoromethyl)phenyl)propionic acid: Lacks the amino group but retains the trifluoromethylated phenyl ring and propanoic acid backbone.
4-(trifluoromethyl)-D-phenylalanine: A similar compound with the trifluoromethyl group in the para position.
Uniqueness
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfanyl-propanoic acid is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential for diverse chemical reactions, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
2928-03-2 |
|---|---|
Molekularformel |
C10H10F3NO2S |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
InChI-Schlüssel |
ITDDPZZRKLGDSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


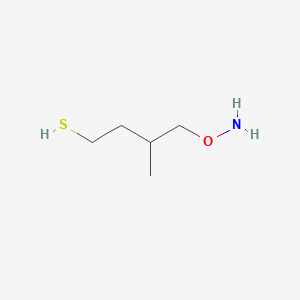
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
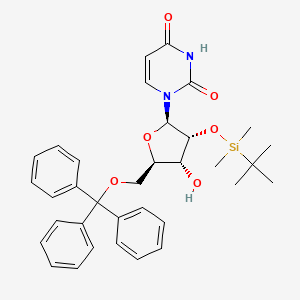
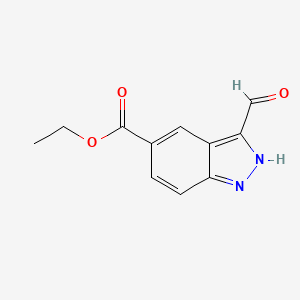
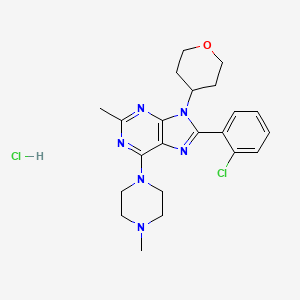
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
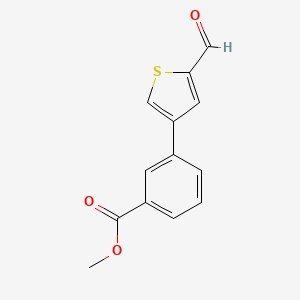
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)

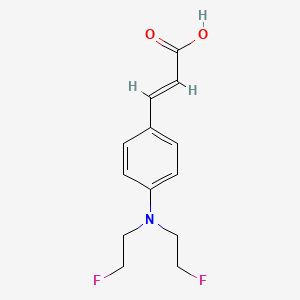
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
